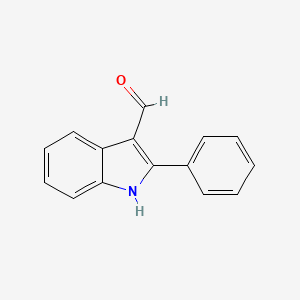

2-Phenyl-1H-indol-3-carbaldehyd

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 2-Phenyl-1H-indole-3-carbaldehydes and related compounds has been explored through various methods, including gold(I)-catalyzed cycloisomerization and metal-free synthesis in water, demonstrating the compound's accessibility through different synthetic routes. For instance, a method involving gold(I)-catalyzed cycloisomerization of 1-(2-(tosylamino)phenyl)prop-2-yn-1-ols with N-iodosuccinimide (NIS) efficiently yields 1H-indole-2-carbaldehydes (Kothandaraman et al., 2011). Another approach utilizes N-iodosuccinimide (NIS)-mediated cyclization in water, highlighting a scalable and environmentally friendly method for synthesizing these compounds (Kothandaraman, Lauw, & Chan, 2013).

Molecular Structure Analysis

The molecular structure and optical properties of related indole derivatives have been studied using both experimental and theoretical approaches, shedding light on the compound's geometrical parameters and electronic structure. For example, the infrared spectrum, structural and optical properties, and molecular docking study of 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde provide insights into the molecular geometry and potential applications in nonlinear optics (Mary et al., 2015).

Chemical Reactions and Properties

2-Phenyl-1H-indole-3-carbaldehydes participate in a variety of chemical reactions, leading to the formation of diverse organic compounds. These reactions include nucleophilic substitution, which allows for regioselective modifications and the creation of trisubstituted indole derivatives, demonstrating the compound's reactivity and versatility in organic synthesis (Yamada et al., 2009).

Physical Properties Analysis

The physical properties of 2-Phenyl-1H-indole-3-carbaldehydes and related compounds, such as solubility, melting points, and crystalline structure, are crucial for their application in various fields. The crystal structures of related compounds have been determined, providing valuable information for the design and development of new materials with specific physical properties (Gonzaga et al., 2016).

Chemical Properties Analysis

The chemical properties of 2-Phenyl-1H-indole-3-carbaldehydes, such as their reactivity with different reagents, stability under various conditions, and the ability to undergo multiple chemical transformations, are fundamental to their utility in synthetic chemistry. Studies on the antimitotic activities of related compounds in human breast cancer cells highlight the biological relevance and potential therapeutic applications of these molecules (Kaufmann et al., 2007).

Wissenschaftliche Forschungsanwendungen

Mehrkomponentenreaktionen (MCRs)

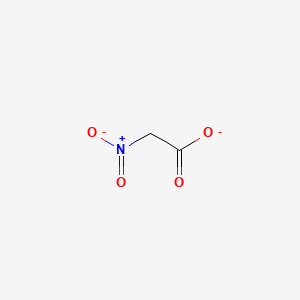

2-Phenyl-1H-indol-3-carbaldehyd und seine Derivate sind wichtige und effiziente chemische Vorläufer für die Erzeugung biologisch aktiver Strukturen {svg_1}. Sie spielen eine bedeutende Rolle in Mehrkomponentenreaktionen (MCRs), die Zugang zu komplexen Molekülen ermöglichen {svg_2}. MCRs sind eine einstufige, konvergente und nachhaltige Strategie, bei der mehr als zwei Ausgangsstoffe über kovalente Bindungen zu einem einzigen Produkt kombiniert werden {svg_3}.

Synthese von aktiven Molekülen

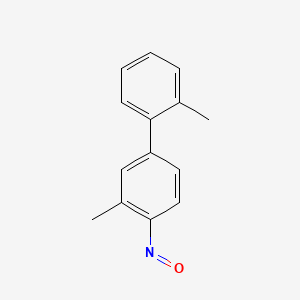

This compound und verwandte Mitglieder der Indol-Familie sind ideale Vorläufer für die Synthese von aktiven Molekülen {svg_4}. Sie werden nicht nur als Schlüssel in der Synthese von pharmazeutisch aktiven Verbindungen und Indolalkaloiden angesehen, sondern spielen auch eine wichtige Rolle als Vorläufer für die Synthese verschiedener heterocyclischer Derivate {svg_5}.

Antifungal Eigenschaften

Indol-3-carbaldehyd, eine verwandte Verbindung, besitzt antifungale Eigenschaften {svg_6}. Es erklärt teilweise den Schutz vor Chytridiomykose, der bei Amphibienarten beobachtet wird, die Janthinobacterium lividum auf ihrer Haut tragen {svg_7}.

Biologische Aktivitäten

Indolderivate besitzen verschiedene biologische Aktivitäten, wie z. B. antivirale, entzündungshemmende, krebshemmende, anti-HIV, antioxidative, antimikrobielle, antituberkulose, antidiabetische, antimalarielle, Anticholinesterase-Aktivitäten usw {svg_8}. Dies hat bei Forschern Interesse geweckt, eine Vielzahl von Indolderivaten zu synthetisieren {svg_9}.

Antivirale Aktivität

Bestimmte Indolderivate haben eine hemmende Wirkung gegen Influenza A und Coxsackie B4 Virus gezeigt {svg_10}. Dies deutet darauf hin, dass this compound möglicherweise bei der Entwicklung von antiviralen Wirkstoffen eingesetzt werden könnte.

Krebshemmende Aktivität

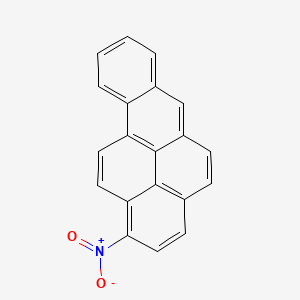

Neue Indolderivate wurden synthetisiert und biologisch auf ihre mikrotubuli-destabilisierenden Wirkungen und ihre antiproliferativen Aktivitäten gegen das National Cancer Institute 60 (NCI60) humane Krebszelllinien-Panel untersucht {svg_11}. Dies zeigt das Potenzial von this compound in der Krebsforschung.

Wirkmechanismus

Target of Action

2-Phenyl-1H-indole-3-carbaldehyde, like other indole derivatives, is known to interact with multiple receptors, making it a valuable compound for the development of new therapeutic derivatives .

Mode of Action

Indole derivatives are known to bind with high affinity to multiple receptors . This interaction can lead to various changes in cellular processes, depending on the specific target and the nature of the interaction.

Biochemical Pathways

Indole derivatives, including 2-Phenyl-1H-indole-3-carbaldehyde, are synthesized from tryptophan via intermediates such as indole-3-acetaldoxime and indole-3-acetonitrile . The affected pathways and their downstream effects can vary widely, depending on the specific biological activity of the compound. For instance, some indole derivatives have been reported to have antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

The lipophilicity and water solubility of a compound can significantly impact its bioavailability .

Result of Action

Indole derivatives are known to have diverse biological activities, suggesting that they can induce a wide range of molecular and cellular changes .

Zukünftige Richtungen

The indole scaffold, including 2-Phenyl-1H-indole-3-carbaldehyde, holds promise for the discovery and development of potential anti-tubercular agents . Researchers have extensively explored indole derivatives as potential anti-tubercular agents or drugs . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds . Furthermore, the role of 2-Phenyl-1H-indole-3-carbaldehyde in atherosclerosis has been explored, suggesting potential future directions in cardiovascular disease research .

Eigenschaften

IUPAC Name |

2-phenyl-1H-indole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO/c17-10-13-12-8-4-5-9-14(12)16-15(13)11-6-2-1-3-7-11/h1-10,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFIFXODAHZPTEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40346575 | |

| Record name | 2-Phenyl-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40346575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

25365-71-3 | |

| Record name | 2-Phenyl-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40346575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Phenylindole-3-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

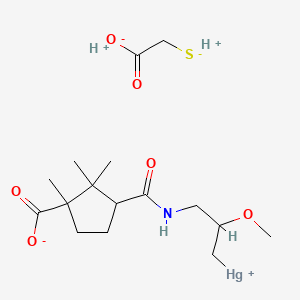

Q1: How is 2-Phenyl-1H-indole-3-carbaldehyde synthesized?

A1: The synthesis of 2-Phenyl-1H-indole-3-carbaldehyde involves a two-step process []. First, 2-Phenyl indole is synthesized via Fischer Indole Synthesis using AcetoPhenyl hydrazine and Polyphosphoric acid (PPA) []. Alternatively, 2-Phenyl Indole can be synthesized directly from Acetophenone using concentrated H2SO4 []. Subsequently, 2-Phenyl-1H-indole-3-carbaldehyde is synthesized from 2-Phenyl Indole through the Vilsmeier reaction, employing Phosphorous oxychloride in DMF [].

Q2: What analytical techniques were used to characterize the synthesized 2-Phenyl-1H-indole-3-carbaldehyde?

A2: While the specific analytical techniques employed are not detailed in the abstract, the authors indicate that the synthesized derivatives, including 2-Phenyl-1H-indole-3-carbaldehyde, underwent "instrumental analysis" []. This likely encompasses techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for structural confirmation. Additionally, melting point determination and elemental analysis might have been performed for compound characterization.

Q3: Beyond instrumental analysis, were any computational studies performed on 2-Phenyl-1H-indole-3-carbaldehyde and its derivatives?

A3: Yes, the synthesized indole derivatives, including 2-Phenyl-1H-indole-3-carbaldehyde, were subjected to molecular docking studies []. Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This information can provide insights into potential biological targets and the binding affinities of these compounds.

Q4: Were any biological activities reported for 2-Phenyl-1H-indole-3-carbaldehyde or its related derivatives?

A4: Although the provided abstract of the paper focusing on 2-Phenyl-1H-indole-3-carbaldehyde [] doesn't specify the biological targets or assays used, it mentions that the synthesized derivatives were screened for "molecular docking studies," suggesting an interest in potential biological activities.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-N-(2-hydroxyethyl)-N-methylphosphonamidic acid](/img/structure/B1208580.png)

![7-[3,5-Dihydroxy-2-(3-hydroxyoctyl)cyclopentyl]hept-5-enoic acid](/img/structure/B1208592.png)